molecular formula C11H15NO2 B13312082 3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid

3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid

Cat. No.: B13312082
M. Wt: 193.24 g/mol
InChI Key: NXXUPLOBPAZOCP-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid is an organic compound with the molecular formula C11H16N2O2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simple carboxylic acid with a similar backbone but without the pyridine ring.

    2-Methylbutanoic acid: Another derivative of butanoic acid with a different substitution pattern.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents.

Uniqueness

3-Methyl-2-(2-methylpyridin-4-yl)butanoic acid is unique due to the presence of both a methyl-substituted pyridine ring and a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methyl-2-(2-methylpyridin-4-yl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-4-5-12-8(3)6-9/h4-7,10H,1-3H3,(H,13,14)

InChI Key

NXXUPLOBPAZOCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C(C)C)C(=O)O

Origin of Product

United States

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